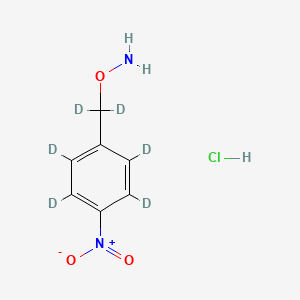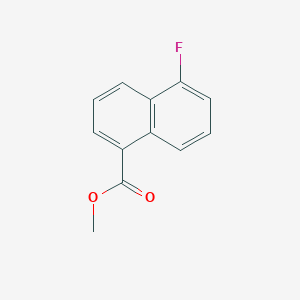
methyl 5-fluoronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the fifth position and a carboxylate ester group at the first position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoronaphthalene-1-carboxylate typically involves the esterification of 5-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 5-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 5-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Reduction: 5-fluoronaphthalene-1-methanol.
Oxidation: 5-fluoronaphthalene-1,4-dione or other oxidized products.
科学研究应用
Methyl 5-fluoronaphthalene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Potential use in the synthesis of fluorinated pharmaceutical compounds, which often exhibit enhanced biological activity and metabolic stability.
Chemical Biology: Utilized in the study of fluorinated analogs of biologically active compounds to understand their interactions and mechanisms of action.
作用机制
The mechanism of action of methyl 5-fluoronaphthalene-1-carboxylate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, the presence of the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 5-chloronaphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromonaphthalene-1-carboxylate: Contains a bromine atom in place of fluorine.
Methyl 5-iodonaphthalene-1-carboxylate: Features an iodine atom instead of fluorine.
Uniqueness
Methyl 5-fluoronaphthalene-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.
属性
分子式 |
C12H9FO2 |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
methyl 5-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 |
InChI 键 |
DODOKFYBUFRDNV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
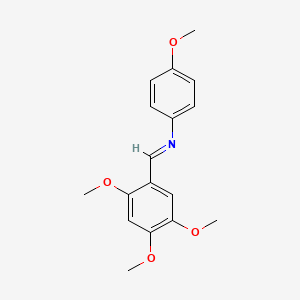
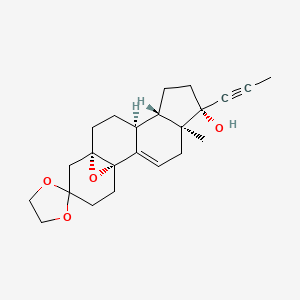
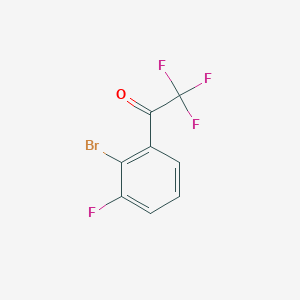
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
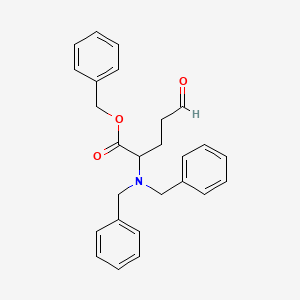
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
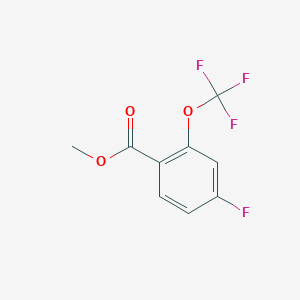
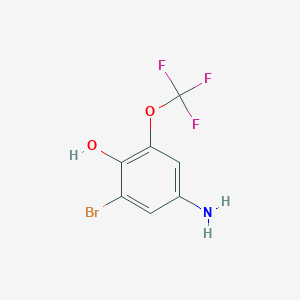
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
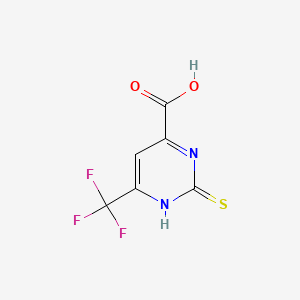
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
